

Application of 3-Phenoxyphenol in the Synthesis of Advanced Flame Retardants

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Compound of Interest

Compound Name: **3-Phenoxyphenol**

Cat. No.: **B1222215**

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This document provides detailed application notes and protocols for the synthesis of flame retardants derived from **3-phenoxyphenol**. The focus is on phosphorus-based compounds, which are increasingly sought after as halogen-free alternatives. The information compiled herein is based on established synthetic methodologies for analogous phenolic compounds and aims to guide researchers in the development of novel flame-retardant materials.

Introduction

3-Phenoxyphenol serves as a versatile precursor for the synthesis of high-performance flame retardants. Its aromatic structure, featuring both a phenyl and a phenoxy group, can be functionalized with phosphorus-containing moieties to impart excellent fire-retardant properties to a variety of polymers. The resulting flame retardants often exhibit high thermal stability and can act in both the condensed and gas phases to inhibit combustion. This document outlines the synthesis of three major classes of flame retardants from **3-phenoxyphenol**: Polyphosphonates, DOPO-based derivatives, and Cyclotriphosphazene derivatives.

Data Presentation: Flame Retardant Properties

The efficacy of flame retardants is evaluated through several standard tests. The Limiting Oxygen Index (LOI) measures the minimum oxygen concentration required to support combustion, with higher values indicating better flame retardancy. The UL-94 vertical burn test classifies materials based on their burning behavior. Cone calorimetry provides comprehensive

data on heat release rate (HRR), total heat release (THR), and smoke production. The following tables summarize the performance of various phosphorus-containing flame retardants, analogous to those that can be synthesized from **3-phenoxyphenol**, in different polymer matrices.

Table 1: Flame Retardant Properties of Epoxy Resins Containing Phosphorus-Based Additives

Flame Retardant Additive	Polymer Matrix	Phosphorus Content (wt%)	LOI (%)	UL-94 Rating	Reference
CTP-DOPO	DGEBA Epoxy	1.1	36.6	V-0	[1] [2]
BPHPPO-EP	DGEBA Epoxy	Not Specified	34	Not Specified	
DOPO-DAM	Waterborne PU	Not Specified	>30	Not Specified	[3]
ATZ	Epoxy	6.0	33.7	V-0	[4]
PDDP	Epoxy	12.0	35.0	V-0	[5]
HAP-DOPS	PLA	5.0	26.6	V-0	[6]

DGEBA: Diglycidyl ether of bisphenol A; CTP-DOPO: Hexa-[4-(p-hydroxyanilino-phosphaphenanthrene-methyl)-phenoxy]-cyclotriphosphazene; BPHPPO: Bis-phenoxy (3-hydroxy) phenyl phosphine oxide; DOPO-DAM: a derivative of DOPO, formaldehyde, and diethanolamine; ATZ: a DOPO-based tetrazole derivative; PDDP: a polyphosphonate; HAP-DOPS: a phosphaphenanthrene and phosphazene derivative; PLA: Polylactic acid; PU: Polyurethane.

Table 2: Cone Calorimeter Data for Epoxy Composites with Phosphorus-Based Flame Retardants

Sample	pHRR (kW/m ²)	THR (MJ/m ²)	Char Yield (%)	Reference
Pure DGEBA Epoxy	>1000	>100	<20	[1]
DGEBA/CTP-DOPO (10.6 wt%)	Reduced	Reduced	Increased	[1]
Epoxy/PDDP (12 wt%)	558 (Reduced by 54.8%)	53.0 (Reduced by 26.8%)	Increased	[5]
Epoxy/ATZ (6 wt%)	Reduced by 26%	Lowered	Increased	[4]

pHRR: Peak Heat Release Rate; THR: Total Heat Release.

Experimental Protocols

The following protocols are generalized from established methods for the synthesis of flame retardants from phenolic precursors and can be adapted for **3-phenoxyphenol**.

Synthesis of a Polyphosphonate from 3-Phenoxyphenol

This protocol describes the synthesis of a polyphosphonate via interfacial polycondensation.

Materials:

- **3-Phenoxyphenol**
- Phenylphosphonic dichloride (PPD)
- Sodium hydroxide (NaOH)
- Dichloromethane (CH₂Cl₂)
- Phase transfer catalyst (e.g., benzyltriethylammonium chloride)
- Deionized water

- Acetone

Procedure:

- Prepare an aqueous solution of sodium hydroxide.
- Dissolve **3-phenoxyphenol** and the phase transfer catalyst in dichloromethane in a separate flask.
- Add the aqueous sodium hydroxide solution to the organic solution of **3-phenoxyphenol** with vigorous stirring to form an emulsion.
- Slowly add phenylphosphonic dichloride to the stirred emulsion.
- Continue the reaction at room temperature for 2-4 hours.[\[7\]](#)
- Separate the organic layer and wash it with deionized water to remove unreacted reagents and salts.
- Precipitate the polyphosphonate by adding the organic solution to a non-solvent like acetone.[\[7\]](#)
- Filter the precipitate and dry it in a vacuum oven at 80-100°C for 24 hours.

Synthesis of a DOPO-Derivative from **3-Phenoxyphenol**

This protocol outlines the synthesis of a DOPO-derivative via the Pudovik reaction. This involves the addition of the P-H bond of 9,10-dihydro-9-oxa-10-phosphaphhenanthrene-10-oxide (DOPO) to a Schiff base derived from an aldehyde and an amine, where the aldehyde component can be derived from **3-phenoxyphenol**.

Materials:

- 3-Phenoxybenzaldehyde (can be synthesized from **3-phenoxyphenol**)
- Aniline (or other primary amine)
- 9,10-Dihydro-9-oxa-10-phosphaphhenanthrene-10-oxide (DOPO)

- Ethanol
- Toluene

Procedure:

- Synthesis of Schiff Base: In a round-bottom flask, dissolve 3-phenoxybenzaldehyde and an equimolar amount of aniline in ethanol. Reflux the mixture for 4-6 hours. Cool the reaction mixture to obtain the Schiff base precipitate. Filter and dry the product.
- Pudovik Reaction: In a separate flask, dissolve the synthesized Schiff base and an equimolar amount of DOPO in toluene. Reflux the mixture for 8-12 hours.^[8]
- After cooling, the DOPO-derivative will precipitate. Filter the solid product, wash with a small amount of cold toluene, and dry under vacuum.

Synthesis of a Cyclotriphosphazene Derivative with 3-Phenoxyphenol

This protocol describes the nucleophilic substitution of hexachlorocyclotriphosphazene (HCCP) with **3-phenoxyphenol**.

Materials:

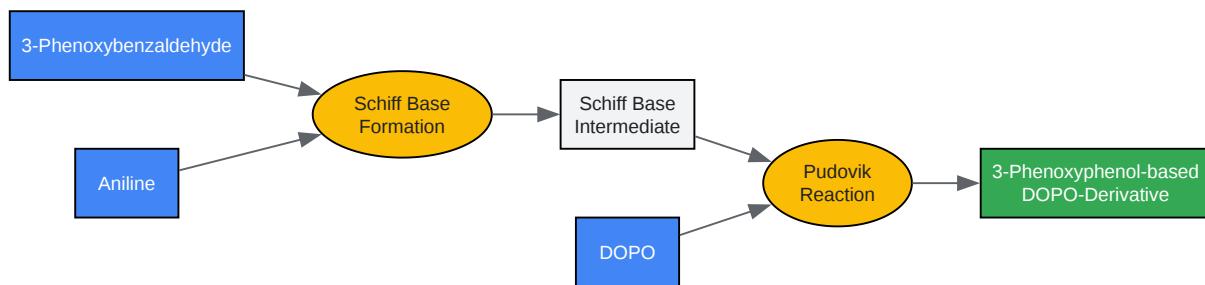
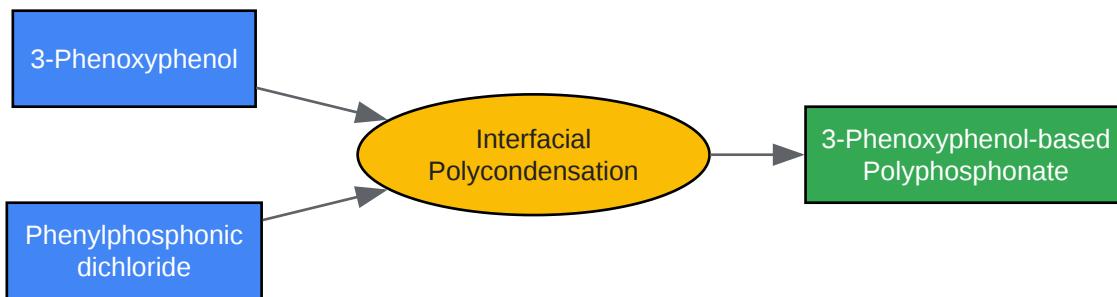
- Hexachlorocyclotriphosphazene (HCCP)
- **3-Phenoxyphenol**
- Dry Tetrahydrofuran (THF)
- Triethylamine (TEA)
- Deionized water
- Ethanol

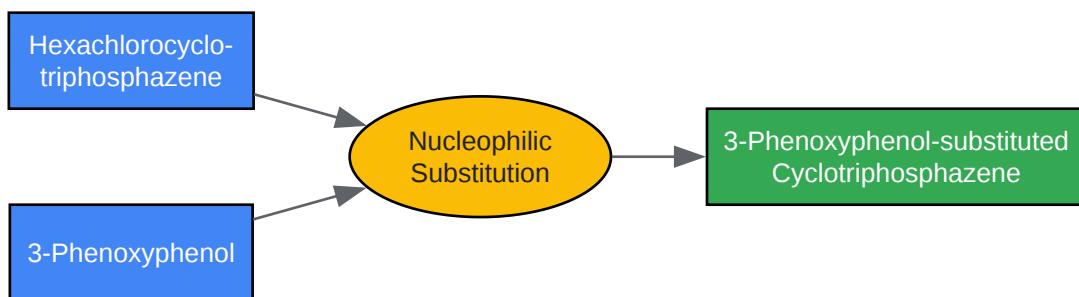
Procedure:

- In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve HCCP and a stoichiometric amount of **3-phenoxyphenol** (6 equivalents for full substitution) in dry THF at room temperature.[1]
- Heat the reaction mixture to reflux with stirring under a nitrogen atmosphere.
- Slowly add triethylamine (as an HCl scavenger) dropwise to the mixture.
- Maintain the reaction at reflux for 24-48 hours.[1]
- After the reaction is complete, cool the mixture and filter off the triethylamine hydrochloride salt.
- Remove the solvent from the filtrate by rotary evaporation.
- Wash the resulting solid product with hot water and then with cold ethanol.[1]
- Dry the final product in a vacuum oven.

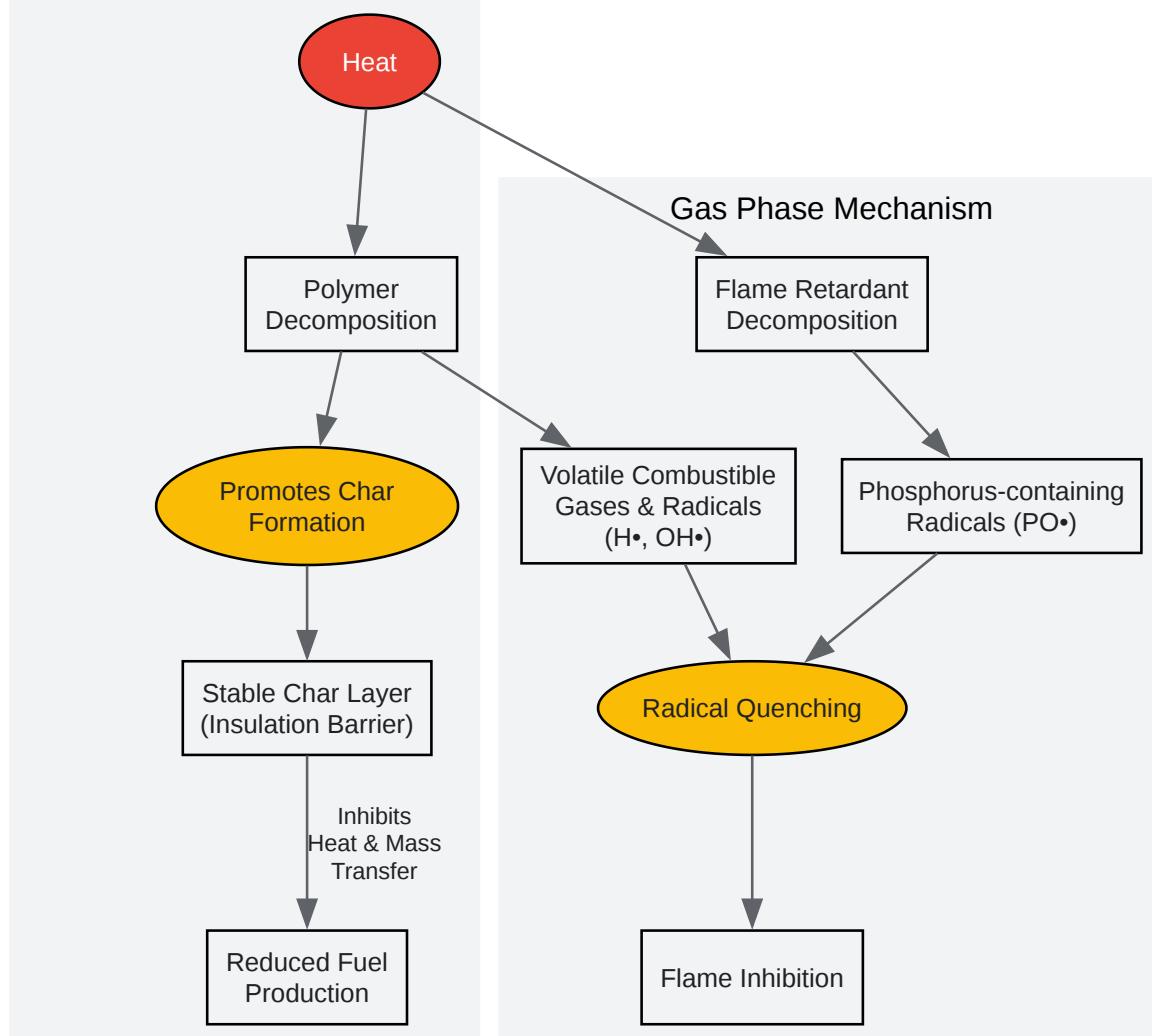
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathways and the proposed flame-retardant mechanisms.





Condensed Phase Mechanism

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